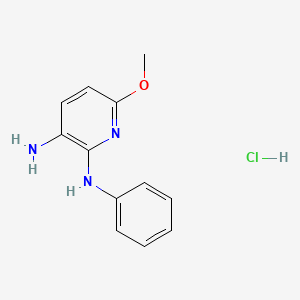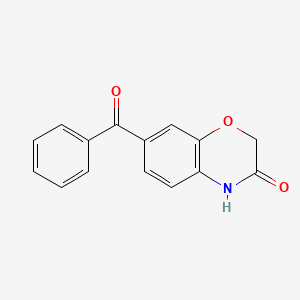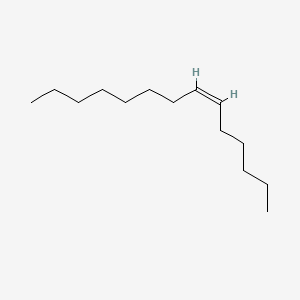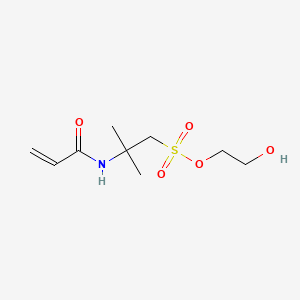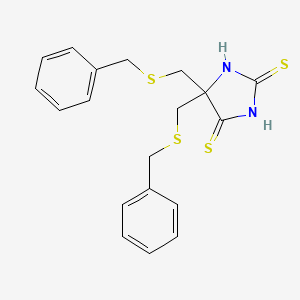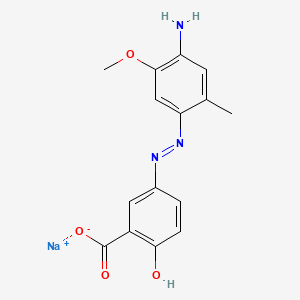
5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt is a chemical compound with the molecular formula C15H14N3NaO4 and a molecular weight of 323.28. It is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt typically involves the diazotization of 4-amino-5-methoxy-2-toluidine followed by coupling with salicylic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitro groups.
Aplicaciones Científicas De Investigación
5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a dye intermediate.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly for conditions requiring anti-inflammatory agents.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its observed biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar compounds to 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt include:
4-Amino-5-methoxy-2-tolylazo)benzoic acid: Similar structure but different functional groups.
5-((4-Amino-2-methylphenyl)azo)salicylic acid: Lacks the methoxy group, affecting its chemical reactivity.
5-((4-Amino-5-methoxy-2-tolyl)azo)benzoic acid: Different carboxylic acid position, influencing its properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific domains.
Propiedades
Número CAS |
85720-87-2 |
|---|---|
Fórmula molecular |
C15H14N3NaO4 |
Peso molecular |
323.28 g/mol |
Nombre IUPAC |
sodium;5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C15H15N3O4.Na/c1-8-5-11(16)14(22-2)7-12(8)18-17-9-3-4-13(19)10(6-9)15(20)21;/h3-7,19H,16H2,1-2H3,(H,20,21);/q;+1/p-1 |
Clave InChI |
ZTWWMCFBFALKRL-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])OC)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



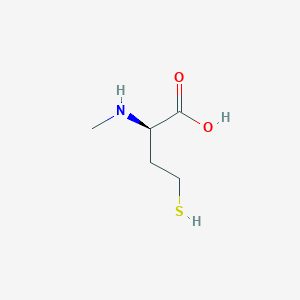
![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)
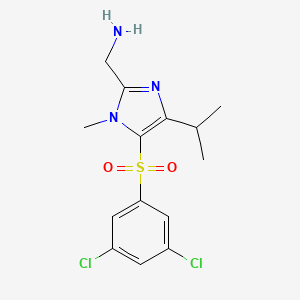
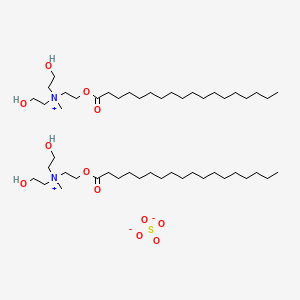
![2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran](/img/structure/B12685921.png)
